

Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-heptene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **2-Bromo-1-heptene**, a valuable intermediate in organic synthesis. The document details a plausible synthetic route, experimental protocols, and key spectral and physical data to support its application in research and development.

Physicochemical Properties

2-Bromo-1-heptene is a halogenated alkene with the molecular formula $C_7H_{13}Br$. Its key physical and chemical properties are summarized in the table below.^[1]

Property	Value	Source
Molecular Formula	$C_7H_{13}Br$	PubChem ^[1]
Molecular Weight	177.08 g/mol	PubChem ^[1]
IUPAC Name	2-bromohept-1-ene	PubChem ^[1]
CAS Number	3252-91-3	PubChem ^[1]
SMILES	<chem>CCCCCC(=C)Br</chem>	PubChem ^[1]
XLogP3	3.8	PubChem ^[1]
Complexity	66.8	PubChem ^[1]

Synthesis of 2-Bromo-1-heptene

A robust method for the synthesis of 2-bromo-1-alkenes from aldehydes is a modified Corey-Fuchs reaction. This two-step sequence involves the formation of a 1,1-dibromoalkene from the corresponding aldehyde, followed by a selective hydrodebromination to yield the target vinyl bromide.

Experimental Protocol: Synthesis from Heptanal

This protocol is based on established methodologies for the synthesis of vinyl bromides from aldehydes via a Corey-Fuchs-type reaction.

Step 1: Synthesis of 1,1-Dibromo-2-pentylethylene

This step follows the general procedure for the Corey-Fuchs reaction to convert an aldehyde to a 1,1-dibromoalkene.

- Materials:
 - Triphenylphosphine (PPh_3)
 - Carbon tetrabromide (CBr_4)
 - Heptanal
 - Dichloromethane (DCM), anhydrous
 - Hexanes
- Procedure:
 - To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn reddish-brown, indicating the formation of the

phosphorus ylide.

- Stir the mixture at 0 °C for 30 minutes.
- Add heptanal (1.0 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture through a pad of silica gel, washing with hexanes.
- Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-2-pentylethylene, which can be used in the next step without further purification or purified by column chromatography on silica gel (eluting with hexanes).

Step 2: Synthesis of **2-Bromo-1-heptene**

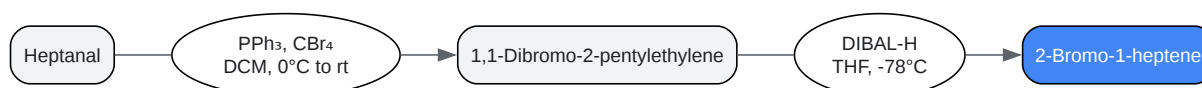
This step involves the selective reduction of the 1,1-dibromoalkene to the desired 2-bromo-1-alkene.

- Materials:
 - 1,1-Dibromo-2-pentylethylene (from Step 1)
 - Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)
 - Tetrahydrofuran (THF), anhydrous
 - Saturated aqueous sodium bicarbonate solution (NaHCO₃)
 - Diethyl ether
 - Magnesium sulfate (MgSO₄), anhydrous

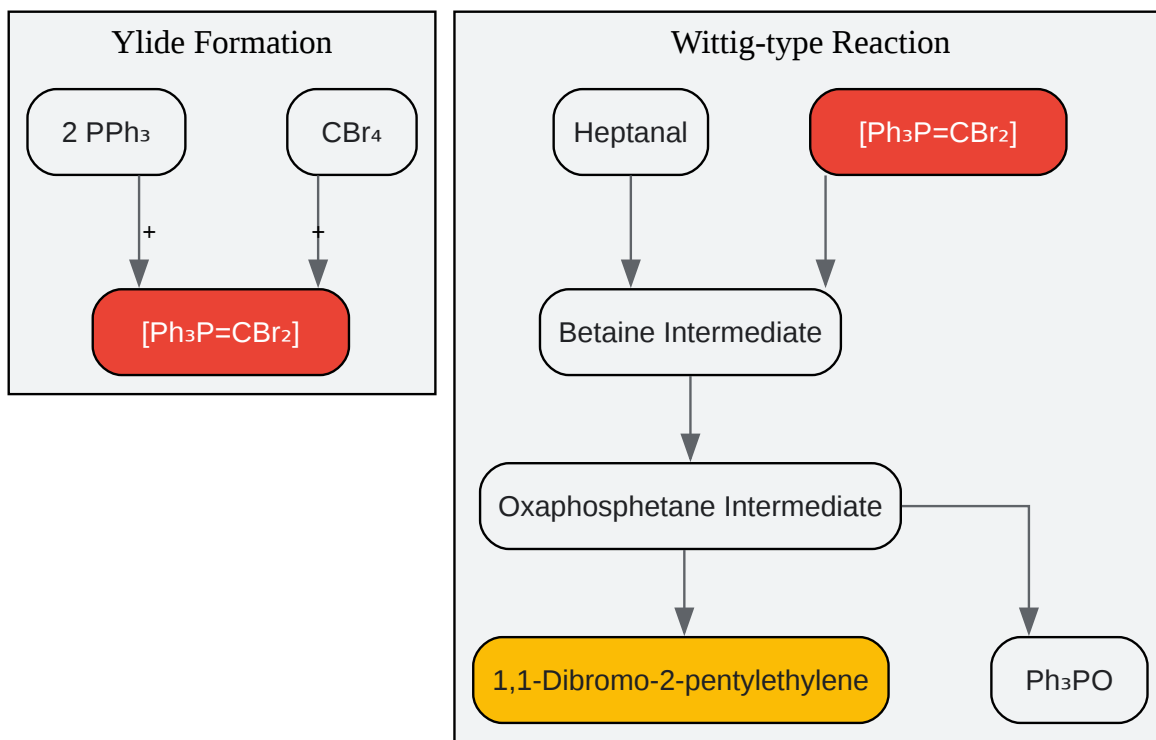
- Procedure:
 - Dissolve the crude 1,1-dibromo-2-pentylethylene (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
 - Stir the reaction at -78 °C for 1-2 hours.
 - Monitor the reaction by TLC for the disappearance of the starting material.
 - Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
 - Allow the mixture to warm to room temperature and stir until two clear layers form.
 - Extract the aqueous layer with diethyl ether (3 x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure **2-Bromo-1-heptene**.

Synthesis Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis workflow and the key reaction mechanism.



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Synthesis Workflow for **2-Bromo-1-heptene**

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Corey-Fuchs Reaction Mechanism

Spectral Data

The following provides an overview of the expected spectral data for **2-Bromo-1-heptene**.

- Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available for **2-Bromo-1-heptene**.^[1] Key expected absorptions include:
 - ~3080 cm⁻¹ (=C-H stretch)
 - ~2955, 2930, 2860 cm⁻¹ (C-H stretch, alkyl)
 - ~1630 cm⁻¹ (C=C stretch)

- $\sim 890\text{ cm}^{-1}$ (=C-H bend, out-of-plane)
- Mass Spectrometry (GC-MS): GC-MS data is available and would show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for **2-Bromo-1-heptene** is not readily available in the searched literature. The following are estimated chemical shifts based on general principles and data for analogous compounds.
 - ^1H NMR (estimated):
 - δ 5.6-5.8 ppm (2H, multiplet, =CH₂)
 - δ 2.4-2.6 ppm (2H, triplet, -CH₂-C=)
 - δ 1.3-1.5 ppm (4H, multiplet, -CH₂-CH₂-)
 - δ 0.9 ppm (3H, triplet, -CH₃)
 - ^{13}C NMR (estimated):
 - δ 130-135 ppm (C-Br)
 - δ 120-125 ppm (=CH₂)
 - δ 35-40 ppm (-CH₂-C=)
 - δ 30-35 ppm (-CH₂-)
 - δ 20-25 ppm (-CH₂-)
 - δ 10-15 ppm (-CH₃)

This technical guide serves as a valuable resource for the synthesis and characterization of **2-Bromo-1-heptene**. The provided experimental protocol, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. The

compiled physicochemical and spectral data will aid in its identification and use in further synthetic applications.

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References

- 1. 2-Bromo-1-heptene | C₇H₁₃Br | CID 11116593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279110#2-bromo-1-heptene-synthesis-and-properties]

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